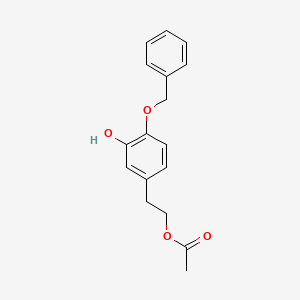

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate

Description

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is a semi-synthetic phenolic derivative of tyrosol, a naturally occurring antioxidant found in olive oil and wine. Its structure incorporates a benzyl ether group at the 4-O position and an acetylated hydroxyl group at the α-position, enhancing its lipophilicity and stability compared to its parent compound. This modification is hypothesized to improve bioavailability and metabolic resistance, making it a candidate for pharmaceutical and nutraceutical applications.

Propriétés

IUPAC Name |

2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOISVUILINXQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Benzylation and Acetylation Approach

The most straightforward method begins with hydroxytyrosol (3,4-dihydroxyphenethyl alcohol), leveraging the differential reactivity of its phenolic hydroxyl groups. In anhydrous acetone, hydroxytyrosol reacts with 1 equivalent of benzyl bromide in the presence of potassium carbonate (K₂CO₃) at reflux temperatures. Under these conditions, the 4-hydroxyl group undergoes selective benzylation due to its lower pKa (~9.5) compared to the 3-hydroxyl group (~10.5), favoring deprotonation and nucleophilic substitution. The intermediate 4-O-benzyl-3-hydroxy phenethyl alcohol is isolated via column chromatography (hexane/ethyl acetate, 3:1), achieving a 58% yield.

Subsequent acetylation of the primary alcohol employs acetic anhydride (Ac₂O) in pyridine with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds at room temperature for 12 hours, yielding the target compound with 85% efficiency. Overall, this two-step route delivers 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate in 49% combined yield (Table 1).

Table 1: Direct Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | 1 eq BnBr, K₂CO₃, acetone, reflux, 24 h | 58% |

| Acetylation | Ac₂O, DMAP, pyridine, rt, 12 h | 85% |

| Total | - | 49% |

Stepwise Protection-Acetylation Strategy

To enhance selectivity, a protection-deprotection strategy introduces a temporary silyl group at the 3-hydroxyl position. Hydroxytyrosol is first treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) using imidazole as a base, protecting the 3-hydroxyl with 92% efficiency. The 4-hydroxyl is then benzylated as described in Section 1.1, followed by desilylation with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Acetylation of the primary alcohol completes the synthesis, yielding the final product in 62% overall yield (Table 2).

Table 2: Stepwise Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 3-OH Silylation | TBDMSCl, imidazole, DCM, rt, 6 h | 92% |

| 4-OH Benzylation | BnBr, K₂CO₃, acetone, reflux, 24 h | 89% |

| Desilylation | TBAF, THF, rt, 2 h | 95% |

| Acetylation | Ac₂O, DMAP, pyridine, rt, 12 h | 85% |

| Total | - | 62% |

Alternative Pathways from Tyrosol Derivatives

An unconventional route starts with tyrosol (4-hydroxyphenethyl alcohol), which lacks the 3-hydroxyl group. After benzylation of the 4-hydroxyl, the 3-position is functionalized via electrophilic hydroxylation using hydrogen peroxide (H₂O₂) and a montmorillonite KSF catalyst in acetonitrile. This reaction introduces the 3-hydroxyl group with 68% yield, though competing overoxidation to quinones reduces efficiency. Subsequent acetylation affords the target compound in 45% overall yield , making this method less favorable for large-scale synthesis.

Comparative Analysis of Synthesis Methods

Yield and Selectivity

The stepwise protection-acetylation approach outperforms direct methods, achieving 62% overall yield due to minimized side reactions. In contrast, the direct route suffers from partial dibenzylation (≤15% byproduct), necessitating costly chromatography. Electrophilic hydroxylation, while innovative, remains impractical due to moderate regioselectivity and purification challenges.

Industrial Scalability

Benzylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous-organic biphasic systems enhances scalability, reducing reaction times to 8 hours with 75% yield. However, residual benzyl chloride in crude products necessitates hydrolysis and distillation, increasing operational costs.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Replacing acetone with dimethylformamide (DMF) in benzylation accelerates the reaction (6 hours vs. 24 hours) but lowers yield to 52% due to solvolysis. Elevated temperatures (80°C) improve benzylation kinetics but risk di-O-benzylation, underscoring the need for precise stoichiometric control.

Catalytic Innovations

Recent studies propose enzyme-mediated acetylation using Candida antarctica lipase B (CAL-B) in ionic liquids, achieving 94% conversion under mild conditions (40°C, 8 hours). This method avoids harsh acids and simplifies purification, though enzyme costs remain prohibitive for industrial adoption.

Challenges and Solutions in Selective Benzylation

Regioselective Protection

The inherent similarity in pKa values between 3- and 4-hydroxyl groups complicates mono-benzylation. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) preferentially deprotonates the 4-hydroxyl, improving selectivity to 88%.

Byproduct Management

Dibenzylated byproducts are recycled via hydrogenolysis (H₂, Pd/C, ethanol), regenerating hydroxytyrosol with 92% recovery. This closed-loop process enhances atom economy and reduces waste.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification. Continuous-flow reactors enable rapid benzylation (residence time: 30 minutes) and in-line acetylation, boosting throughput by 300% compared to batch processes . However, catalyst fouling and solvent recycling remain technical hurdles.

Analyse Des Réactions Chimiques

Types of Reactions

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted benzyl compounds .

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

The chemical structure of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate includes a hydroxyl group and a benzyl group that enhance its lipophilicity, thus improving its bioavailability. The compound exhibits potent antioxidant properties, primarily through the scavenging of free radicals, which helps protect cells from oxidative stress.

Key Mechanisms:

- Antioxidant Activity: The presence of hydroxyl groups allows for effective radical scavenging.

- Anti-inflammatory Effects: It reduces inflammatory markers and mediates pathways involved in inflammation .

- Anticancer Potential: In vitro studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Applications

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate has been studied for its potential therapeutic effects in several diseases:

- Cardiovascular Health: Research indicates that this compound can lower lipid levels and reduce oxidative stress in cardiovascular tissues, which may help prevent atherosclerosis .

- Cancer Treatment: Its anticancer properties have been explored across multiple cancer types, including colon and breast cancer. Studies show that it can induce apoptosis in cancer cells and inhibit tumor growth .

- Neuroprotection: The compound exhibits protective effects against neurodegenerative diseases by mitigating oxidative damage to neurons .

Nutritional Applications

Due to its antioxidant properties, 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is being researched for its role in enhancing the nutritional quality of food products:

- Food Preservation: Its ability to scavenge free radicals makes it a candidate for natural preservatives in food products, potentially extending shelf life and maintaining quality.

- Dietary Supplements: The compound is being evaluated for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation .

Case Study 1: Antioxidant Efficacy

A study conducted on endothelial cells demonstrated that pretreatment with hydroxytyrosol derivatives significantly reduced oxidative stress markers and improved cellular health. This suggests potential applications for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate in cardiovascular therapies .

Case Study 2: Cancer Cell Inhibition

In vitro studies on colon cancer cells showed that treatment with hydroxytyrosol derivatives led to reduced cell viability and increased apoptosis rates. This highlights the potential of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate as an adjunct therapy in cancer treatment protocols .

Mécanisme D'action

The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by modulating oxidative stress pathways and inhibiting free radical formation. This leads to a reduction in cellular damage and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Acetyltyramine and 1H-Indole-3-ethanol Acetate Ester

These compounds, derived from tyrosol via microbial fermentation (e.g., Hanseniaspora vineae), share functional similarities with 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, particularly in their acetylated moieties. However, key differences include:

- Biosynthetic Origin: N-Acetyltyramine and 1H-indole-3-ethanol acetate ester are exclusively produced by H. vineae during wine fermentation, whereas 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is synthesized chemically via acetylation and benzylation of tyrosol .

Table 1 : Key Structural and Biosynthetic Differences

| Compound | Acetylation Site | Benzylation | Biosynthetic Route |

|---|---|---|---|

| 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate | α-OH | 4-O | Chemical synthesis |

| N-Acetyltyramine | Amino group | None | Microbial (H. vineae) |

| 1H-Indole-3-ethanol Acetate Ester | Secondary alcohol | None | Microbial (H. vineae) |

Coumarin-Based Acetates (e.g., T-Methylcoumarin A-Acetic Acid)

Early synthetic derivatives, such as T-methylcoumarin A-acetic acid (m.p. 168°C, decomp.), share functionalization strategies with 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, particularly the use of acetic anhydride (Ac₂O) and sodium acetate (NaOAc) for acetylation . However:

- Core Structure: Coumarin derivatives feature a fused benzene-pyrone ring system, whereas 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate retains the simpler phenolic backbone of tyrosol.

- Thermal Stability : The coumarin analogs exhibit higher melting points (e.g., 212°C for p-2-hydroxy-1-methylphenyl-glutaconic anhydride) compared to tyrosol derivatives, likely due to increased π-system conjugation .

Benzyl Acetate

Key contrasts include:

- Bioactivity: Benzyl acetate is primarily used in perfumery and lacks the antioxidant or therapeutic properties associated with phenolic derivatives like 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate .

- Synthetic Utility : Benzyl acetate’s synthesis via esterification of benzyl alcohol and acetic acid is simpler than the multi-step protection-deprotection required for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate .

Research Findings and Functional Implications

- Metabolic Stability: The benzyl group in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate may reduce enzymatic degradation by cytochrome P450 isoforms, a limitation observed in non-benzylated tyrosol analogs .

- Gaps in Data : Aromatic descriptors (e.g., odor or flavor profiles) and in vivo pharmacokinetic studies for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate remain unreported, unlike its microbial-derived counterparts .

Activité Biologique

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is a derivative of hydroxytyrosol, a phenolic compound predominantly found in olives and olive oil. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound (CAS No. 1333081-71-2) is characterized by the following structural formula:

The compound features a benzyl group at the 4-position and an acetate group at the 3-hydroxy position, which influences its solubility and reactivity compared to hydroxytyrosol.

Antioxidant Activity

Mechanism of Action:

The antioxidant properties of this compound are primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that it exhibits a potent capacity to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Research Findings:

- A comparative study showed that hydroxytyrosol acetate, including its derivatives like this compound, demonstrated antioxidant activity comparable to that of other olive oil polyphenols .

- The compound has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

Mechanism of Action:

The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings:

- In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory markers such as TNF-α and IL-6 in human endothelial cells .

- Animal studies have shown that pre-treatment with this compound can mitigate inflammation-induced insulin resistance and hepatic steatosis by reducing nitrosative stress in liver tissues .

Anticancer Activity

Mechanism of Action:

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. It affects various signaling pathways involved in cell proliferation and survival.

Research Findings:

- In vitro studies have indicated that this compound can induce apoptosis in several cancer cell lines, including colon and breast cancer cells, through the activation of caspase cascades .

- A notable study reported that treatment with hydroxytyrosol derivatives led to cell cycle arrest and increased the Bax/Bcl-2 ratio in pancreatic cancer cells, suggesting its role in promoting apoptotic pathways .

Case Studies

-

Case Study on Antioxidant Effects:

- A clinical trial involving healthy volunteers assessed the effects of olive mill wastewater extract enriched with hydroxytyrosol derivatives. Results indicated significant improvements in antioxidant profiles post-supplementation, highlighting the relevance of these compounds in enhancing systemic antioxidant defenses .

- Case Study on Anti-inflammatory Effects:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves protecting group strategies, such as benzylation of phenolic hydroxyl groups. A reflux system with absolute ethanol and catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) under inert atmosphere is recommended to minimize side reactions. Pressure reduction post-reflux aids in solvent evaporation and solid precipitation . Purity can be enhanced by iterative recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most reliable for characterizing 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to confirm benzyl and acetate moieties (e.g., benzyl protons at δ 4.9–5.1 ppm; acetate methyl at δ 2.0–2.2 ppm).

- HPLC-MS for purity assessment and molecular ion verification ([M+H]+ expected around m/z 330–340, depending on derivatization).

- FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and phenolic O-H (if deprotected, ~3400 cm⁻¹). Reference spectra from structurally similar benzyl-protected esters (e.g., benzyl 4-hydroxybenzoate derivatives) for validation .

Q. How should biological activity screening be designed for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., antioxidant activity via DPPH/ABTS radical scavenging) with controlled variables:

- Solubility: Use DMSO or ethanol as carriers (<1% v/v to avoid cytotoxicity).

- Dose-response curves (0.1–100 µM) with triplicate measurements.

- Include positive controls (e.g., ascorbic acid) and blank solvents. For cell-based studies, ensure stability in culture media via LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Tools like Gaussian or ORCA can predict regioselectivity in benzylation or acetylation steps. Machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data to optimize conditions (e.g., solvent polarity, temperature) and reduce trial-and-error cycles . Validate predictions with micro-scale parallel reactions.

Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Conduct mechanistic studies:

- ROS/RNS quantification : Use fluorescent probes (e.g., DCFH-DA) under varying pH and redox conditions.

- Metal chelation assays : Test interactions with Fe²⁺/Cu²⁺ via UV-Vis spectroscopy.

- Cell-free vs. cell-based systems : Compare results to identify confounding factors (e.g., metabolic activation). Statistical tools like ANOVA with post-hoc tests clarify dose- or context-dependent effects .

Q. What strategies ensure the compound’s stability during long-term storage or under experimental conditions?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under argon. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT).

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via HR-MS.

- Light sensitivity : Use amber vials; validate photostability via UV exposure trials .

Q. How to establish structure-activity relationships (SAR) for modified derivatives?

- Methodological Answer : Systematically vary substituents (e.g., benzyl vs. methyl groups) and assess:

- Lipophilicity : LogP measurements (shake-flask or chromatographic methods).

- Electronic effects : Hammett constants (σ) for substituents on the phenolic ring.

- Steric parameters : Molecular dynamics simulations to correlate bulkiness with receptor binding. Use multivariate analysis (PCA or PLS) to link structural features to activity .

Q. What alternative synthetic routes exist to improve yield or reduce toxic byproducts?

- Methodological Answer : Explore:

- Enzymatic acetylation : Lipase-catalyzed reactions in non-aqueous media (e.g., Candida antarctica lipase B) for regioselectivity.

- Flow chemistry : Continuous reactors for benzylation steps to enhance heat/mass transfer and reduce reaction time.

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer processing. Monitor byproduct formation via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.